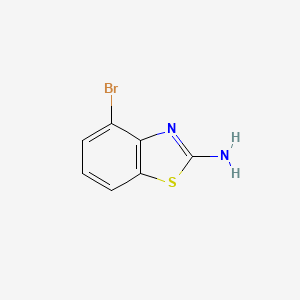

2-Amino-4-bromobenzothiazol

Übersicht

Beschreibung

2-Amino-4-bromobenzothiazole is a compound with the molecular formula C7H5BrN2S . It is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

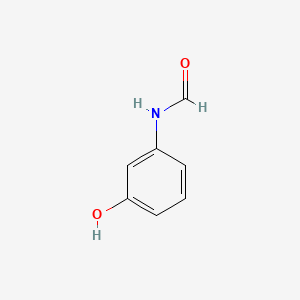

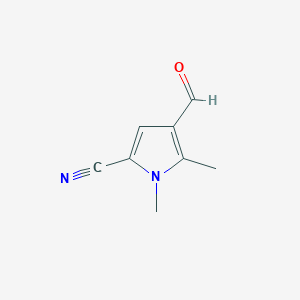

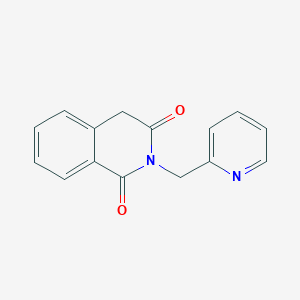

The synthesis of 2-Amino-4-bromobenzothiazole can be achieved through the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution of bromine in acetic acid . Another method involves the monobromination of 2-aminobenzothiazole with silica-supported quinolinium tribromide .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 4-position and an amino group at the 2-position . The molecular weight of the compound is 229.10 g/mol .

Chemical Reactions Analysis

2-Amino-4-bromobenzothiazole can participate in various chemical reactions due to the presence of the amino group and the bromine atom. The amino group can act as a nucleophile in reactions with electrophiles, while the bromine atom can be replaced by other groups in nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antiviren-Anwendungen

Derivate von 2-Amino-4-bromobenzothiazol wurden als signifikant antiviral wirksam identifiziert. Forschungsergebnisse zeigen, dass diese Verbindungen gegen eine Vielzahl von Viren wirksam sein können, darunter Zika, Lassa und SARS-CoV . Die Entwicklung neuer antiviraler Medikamente ist angesichts neu auftretender Epidemien besonders relevant, und this compound dient als vielversprechendes Gerüst für solche Therapeutika.

Antibakterielle Aktivität

Das antimikrobielle Potenzial von this compound-Derivaten ist gut dokumentiert. Diese Verbindungen zeigen ein breites Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien . Ihre Fähigkeit, das Wachstum arzneimittelresistenter Stämme zu hemmen, macht sie zu wertvollen Kandidaten für die Entwicklung neuer Antibiotika.

Entzündungshemmende und analgetische Eigenschaften

Derivate von this compound haben sich als entzündungshemmend und schmerzstillend erwiesen . Dies macht sie nützlich bei der Behandlung von Erkrankungen, die mit Entzündungen und Schmerzen einhergehen, und liefert eine molekulare Grundlage für die Entwicklung neuer nichtsteroidaler Antirheumatika (NSAR).

Antioxidative Effekte

Die antioxidativen Eigenschaften von this compound-Derivaten tragen zu ihrem therapeutischen Potenzial bei. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, der in verschiedene Krankheiten verwickelt ist, darunter Krebs und neurodegenerative Erkrankungen .

Antitumor-Aktivität

Forschungen haben die Antitumor-Wirkung von this compound-Derivaten hervorgehoben. Diese Verbindungen können die Proliferation von Krebszellen stören, was sie zu interessanten Kandidaten für die Entwicklung neuer Krebsmedikamente macht .

Anwendungen in der grünen Chemie

This compound ist auch im Kontext der grünen Chemie von Bedeutung. Es wird in Eintopf-Mehrkomponentenreaktionen verwendet, die aufgrund ihrer Einfachheit, hohen Ausbeuten und umweltfreundlichen Natur von Vorteil sind . Solche Reaktionen verwenden oft Wasser als Lösungsmittel, wodurch die Umweltbelastung und die Kosten chemischer Prozesse reduziert werden.

Zukünftige Richtungen

Benzothiazole derivatives, including 2-Amino-4-bromobenzothiazole, have become especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing new synthetic methodologies and exploring the diverse biological activities of these compounds .

Wirkmechanismus

Target of Action

2-Amino-4-bromobenzothiazole is a derivative of benzothiazoles (BTAs), a significant class of bicyclic heterocycles that play a key role in the design of biologically active compounds Btas and their derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

It’s known that molecules with a benzothiazole moiety exhibit a pronounced spectrum of biological activity . The interaction of 2-Amino-4-bromobenzothiazole with its targets likely involves the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

2-Amino-4-bromobenzothiazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the biochemical pathways it regulates.

Cellular Effects

2-Amino-4-bromobenzothiazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of multidrug-resistant bacterial strains by interfering with their metabolic processes . Additionally, it has shown potential in modulating gene expression related to cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

At the molecular level, 2-Amino-4-bromobenzothiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase results in the inhibition of bacterial cell wall synthesis, leading to cell death . Additionally, it may also interact with other proteins and enzymes, altering their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-bromobenzothiazole can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as storage at room temperature

Dosage Effects in Animal Models

The effects of 2-Amino-4-bromobenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the threshold effects and toxic doses is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

2-Amino-4-bromobenzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase affects the synthesis of bacterial cell wall components, thereby influencing the overall metabolic pathway of bacterial cells

Transport and Distribution

The transport and distribution of 2-Amino-4-bromobenzothiazole within cells and tissues are critical for its biochemical effects. It is transported across cell membranes and distributed to various cellular compartments. Specific transporters and binding proteins may facilitate its movement and localization within cells . Understanding these mechanisms is essential for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

2-Amino-4-bromobenzothiazole exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall biochemical effects

Eigenschaften

IUPAC Name |

4-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCARDEQKVVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365970 | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-02-5 | |

| Record name | 4-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

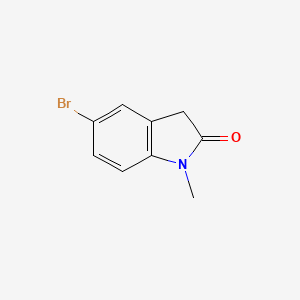

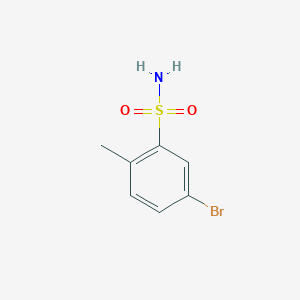

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)